2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide
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Overview
Description
2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C16H19N3O6S and its molecular weight is 381.4. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification and Synthesis
- The chemical structure of compounds similar to "2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide" has been modified to enhance antibacterial activity. For instance, modifications at certain positions on the azetidinone ring, such as the addition of a carbamoyloxymethyl group, have shown promising effects on antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).
Biological Activities
- Compounds with structures similar to the one have been investigated for their selective inhibitory activities against certain enzymes or receptors. For example, a series of β-lactams, which are structurally related, have been designed and evaluated for their selective cyclooxygenase-2 (COX-2) inhibitory effects. These compounds have shown to induce apoptosis in cancerous cells without affecting normal cells, suggesting a potential for cancer chemoprevention (Pirahmadi et al., 2015).
Molecular Recognition and Crystal Structure
- The crystal packing and molecular recognition of β-lactams, a category to which the mentioned compound belongs, have been studied through single-crystal X-ray structures. These studies reveal the significance of hydrogen bonding and hydrophobic interactions in the crystal packing of these compounds, providing insights into their molecular recognition mechanisms (Basak et al., 2004).
Antimicrobial and Antitubercular Activities
- New analogues of azetidinones have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies highlight the potential of such compounds in designing new antibacterial and antitubercular agents, with some showing promising activity against various microbial strains (Chandrashekaraiah et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing processes such as cell growth and glucose uptake .
Mode of Action
It is suggested that the compound may suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
The compound appears to influence several biochemical pathways. It has been observed to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that the compound may be involved in the regulation of glycosylation pathways.
Pharmacokinetics
Similar compounds have shown good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes, and no significant influence on cyp3a4/cyp2d6 activity . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . This suggests that the compound may have potential applications in the field of biopharmaceutical production.
Properties
IUPAC Name |
2-[4-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c17-14(20)10-25-12-1-3-13(4-2-12)26(23,24)18-7-11(8-18)9-19-15(21)5-6-16(19)22/h1-4,11H,5-10H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSUTOPULSURDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.